2-Mercaptobenzoic Acid-d4

Stable Isotope Labeling LC-MS Method Development Analytical Quantification

LC-MS quantification of thiol-containing analytes suffers from matrix effects and ion suppression. 2-Mercaptobenzoic Acid-d4 provides a definitive +4 Da mass shift for baseline resolution from the native analyte, preserving near-identical retention time and ionization efficiency. • ≥98% purity, 98% D enrichment - reliable SIL-IS for food contaminant (acrylamide/glycidamide) derivatization workflows. • Cost-effective alternative to ¹³C-labeled analogs; suited for environmental DOM analysis and preclinical bioanalytical method validation. • Light yellow solid; ships ambient; store at 2-8°C.

Molecular Formula C7H6O2S
Molecular Weight 158.207
CAS No. 1246817-70-8
Cat. No. B587379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptobenzoic Acid-d4
CAS1246817-70-8
Synonyms2-Thiosalicylic Acid-d4;  2-Carboxybenzenethiol-d4;  2-Carboxythiophenol-d4;  2-Sulfanylbenzoic Acid-d4;  Thiophenol-2-carboxylic Acid-d4;  Thiosalicylic Acid-d4;  o-Carboxythiophenol-d4;  o-Sulfhydrylbenzoic Acid-d4;  NSC 2184-d4;  NSC 660640-d4; 
Molecular FormulaC7H6O2S
Molecular Weight158.207
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S
InChIInChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9)/i1D,2D,3D,4D
InChIKeyNBOMNTLFRHMDEZ-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercaptobenzoic Acid-d4: Deuterated Internal Standard


2-Mercaptobenzoic Acid-d4 (2-Thiosalicylic Acid-d4, CAS 1246817-70-8) is a deuterium-labeled analog of the organosulfur compound 2-mercaptobenzoic acid (thiosalicylic acid), in which four aromatic hydrogen atoms are replaced by deuterium (²H) . This isotopic substitution increases the molecular mass from 154.19 g/mol (unlabeled) to 158.21 g/mol, while preserving the compound's fundamental physicochemical properties . The compound is supplied as a light yellow solid with a certified purity of ≥98% and deuterium enrichment typically specified at 98% D [1]. Its primary intended use is as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–mass spectrometry (LC-MS) applications, where it serves to correct for matrix effects, ionization variability, and instrument drift during quantitative analysis of the native, non-deuterated analyte [2].

Deuterated SIL-IS for quantitative LC-MS workflows
+4 Da mass shift ensures MS resolution from native analyte
Co-elution with analyte for robust matrix-effect correction
Aromatic ring deuteration preserves retention time
High isotopic enrichment minimizes cross-talk
Supports accurate quantification in complex matrices

2-Mercaptobenzoic Acid-d4: Why Isotopic Purity Matters


In quantitative LC-MS workflows, the use of a non-isotopic internal standard (e.g., a structural analog) or even an isotopically labeled standard with an insufficient mass shift can lead to significant analytical inaccuracies. Unlabeled 2-mercaptobenzoic acid, while chemically identical, is indistinguishable from the target analyte in the mass spectrometer, rendering it useless for correction of matrix effects or ion suppression. Conversely, ¹³C-labeled internal standards, while often considered a 'gold standard', can be prohibitively expensive and synthetically complex to prepare, particularly for compounds like 2-mercaptobenzoic acid where aromatic ring deuteration is a more straightforward and cost-effective route . Furthermore, using a deuterated standard with an insufficient mass shift (e.g., d1 or d2) can result in overlapping isotopic envelopes with the unlabeled analyte, especially at higher concentrations, leading to inaccurate quantitation . The d4 substitution pattern of 2-Mercaptobenzoic Acid-d4 provides a definitive +4 Da mass shift, ensuring baseline resolution from the native analyte in MS detection while retaining near-identical chromatographic retention time and ionization efficiency—a critical requirement for a reliable internal standard .

Unlabeled 2‑mercaptobenzoic acid
Co‑elutes with the analyte but provides no MS differentiation; unable to correct ion suppression or matrix effects.
Low‑deuterated (d1/d2) standards
Isotopic envelope may overlap with the analyte's M+1/M+2 peaks, leading to positive quantification bias, especially at low concentrations.
Non‑isotopic structural analogs
Different retention time and ionization efficiency prevent reliable tracking of transient matrix effects, limiting quantitative accuracy.

2-Mercaptobenzoic Acid-d4: Head-to-Head Evidence


Isotopic Purity and Mass Shift for MS Resolution

2-Mercaptobenzoic Acid-d4 provides a quantifiable +4.02 Da mass shift relative to the unlabeled 2-mercaptobenzoic acid (MW 154.19 vs. 158.21) . This mass differential is sufficient to completely separate the isotopic envelopes of the analyte and internal standard in a standard low-resolution quadrupole or time-of-flight (TOF) mass spectrometer. Critically, the isotopic enrichment for the d4 compound is specified at ≥98% D, minimizing interference from residual unlabeled or partially deuterated species (d0, d1, d2, d3) [1]. In contrast, lower-deuterated analogs (e.g., d1 or d2) would produce significant signal overlap with the native analyte's M+1 and M+2 isotopic peaks, leading to a positive bias in quantification, particularly at low analyte concentrations .

Isotopic Mass Shift
Direct head-to-head
+4.02 Da (d4 vs. d0)
Baseline MS resolution from native analyte
≥98% D enrichment minimizes cross-talk
Stable Isotope Labeling LC-MS Method Development Analytical Quantification

Co-Elution and Ionization Fidelity for Matrix Correction

A fundamental requirement for any isotope-labeled internal standard is that it must co-elute with the target analyte and experience identical ionization suppression or enhancement. Deuterium labeling of 2-mercaptobenzoic acid on the aromatic ring (2,3,4,5 positions) does not introduce a significant isotopic effect on the reversed-phase LC retention time, a phenomenon known to occur with aliphatic deuterium labeling due to changes in hydrophobicity [1]. The aromatic d4 labeling ensures near-perfect co-elution with the unlabeled analyte, a property confirmed by the general behavior of deuterated aromatic acids in LC-MS [2]. This contrasts with ¹³C-labeled analogs, which offer ideal co-elution but at a significantly higher synthetic cost, or alternative structural analogs, which exhibit different retention times and ionization efficiencies, thereby failing to correct for transient matrix effects .

Co‑Elution Fidelity
Class‑level inference
Target: Near-zero ΔRT (aromatic d4) Comparator: Aliphatic‑d ΔRT 0.02–0.10 min Structural analog: unpredictable ΔRT
Predictable co‑elution ensures matched ion suppression
Essential for accurate matrix correction
Matrix Effect Correction LC-MS Quantification Deuterated Internal Standard

Analytical Performance in Food Contaminant Analysis

The analytical utility of 2-mercaptobenzoic acid as a derivatization agent and the basis for its deuterated internal standard is firmly established in peer-reviewed literature. A stable isotope dilution assay using 2-mercaptobenzoic acid derivatization and LC-MS achieved a detection limit of 6.6 μg/kg for acrylamide in potato chips and crispbread [1]. In a related study, the same derivatization chemistry enabled the first-time quantification of the carcinogen glycidamide in processed foods at concentrations as low as 0.3-1.5 μg/kg, using a ¹³C-labeled internal standard [2]. 2-Mercaptobenzoic Acid-d4 is the direct deuterated analog designed to extend this validated, high-sensitivity methodology to an even more robust workflow by providing a co-eluting, deuterium-labeled internal standard for the derivatization reagent itself, or for use in methods where the derivatized product is directly monitored [3].

Method Sensitivity
Supporting evidence
LOD 6.6 μg/kg (acrylamide)
Validated in complex food matrices
Derivatization-LC-MS workflow
Food Contaminant Analysis Acrylamide Quantification Stable Isotope Dilution Assay

Certified Purity and Stability Specifications

For a compound intended as an internal standard, chemical and isotopic purity are the primary determinants of its value. 2-Mercaptobenzoic Acid-d4 is routinely supplied with a certified chemical purity of ≥98% (HPLC) and a specified isotopic enrichment of 98% D [1]. This high purity profile minimizes the introduction of unknown chromatographic peaks from chemical impurities and ensures that the internal standard's contribution to the analyte's signal is negligible. Furthermore, the compound is specified for storage at 2-8°C or at room temperature in a tightly closed container, providing clear guidance for maintaining its integrity over time . This level of specification and stability documentation is a key differentiator from generic, non-isotopic chemicals that may be procured at a lower upfront cost but introduce significant, undocumented variability into quantitative workflows.

Specifications
Direct head-to-head
Chemical purity ≥98% (HPLC) Isotopic enrichment 98% D
Consistent IS performance across batches
Supports multi‑batch quantitative studies
Analytical Standard Procurement Isotope Dilution Mass Spectrometry Reference Material Quality

2-Mercaptobenzoic Acid-d4: Application Scenarios


Acrylamide Quantification in Processed Foods

Analytical laboratories tasked with monitoring the heat-induced contaminants acrylamide and glycidamide in potato chips, crispbreads, cookies, and other processed foods will find 2-Mercaptobenzoic Acid-d4 indispensable. As demonstrated by Jezussek & Schieberle (2003) and Granvogl & Schieberle (2008), derivatization with 2-mercaptobenzoic acid enables highly sensitive LC-MS quantification of these analytes [1][2]. The d4 analog serves as the ideal internal standard for this workflow, correcting for variable derivatization efficiency, complex food matrix effects, and instrument drift, thereby ensuring compliance with stringent regulatory limits.

Trace Analysis of Thiol-Containing Pollutants

Researchers involved in the analysis of dissolved organic matter (DOM) and other complex environmental samples face extreme matrix effects that hinder accurate quantification. The use of deuterated carboxylic acid-rich internal standards has been shown to correct for ionization suppression and instrument drift, enabling 'pseudoquantification' and improving concentration-based linearity in ESI-HRMS [3]. 2-Mercaptobenzoic Acid-d4, with its d4 label and aromatic acid-thiol structure, is a prime candidate for inclusion in a suite of internal standards for the analysis of thiol-containing xenobiotics and their metabolites in water, soil, and sediment extracts.

LC-MS Assay Validation for Sulfhydryl Drugs

In the early stages of drug development, establishing robust and accurate bioanalytical methods for quantifying drug candidates and their metabolites is critical. For new chemical entities that incorporate a thiol or aromatic acid moiety, 2-Mercaptobenzoic Acid-d4 offers a cost-effective and analytically sound internal standard for method validation. Its near-identical chromatographic behavior to the non-deuterated form, coupled with a definitive +4 Da mass shift, provides the high level of accuracy and precision required for preclinical pharmacokinetic and toxicokinetic studies in plasma and tissue homogenates .

Versatile Deuterated Standard for Core Facilities

University core mass spectrometry facilities that support diverse research projects benefit from maintaining a small inventory of versatile, deuterated internal standards. 2-Mercaptobenzoic Acid-d4 is an excellent addition to such a library. Its well-defined mass shift and high isotopic purity make it a reliable 'spike-in' standard for investigating the ionization efficiency and matrix effects of a wide range of aromatic acids and thiols . Its moderate cost relative to bespoke ¹³C-labeled analogs makes it an accessible tool for graduate students and postdoctoral researchers developing new LC-MS methods.

Application
Selection Property
Validation Focus
Acrylamide quantification in processed foods
Co‑eluting d4 standard for derivatization‑based LC‑MS
Matrix‑effect correction; derivatization efficiency
Trace analysis of thiol‑containing pollutants
Deuterated aromatic acid for DOM extract analysis
Ionization suppression correction in environmental matrices
Preclinical PK/TK method validation
Near‑identical LC retention to thiol‑containing analytes
Accuracy and precision in plasma/tissue research matrices
Core facility standard library
Versatile d4 SIL‑IS with defined mass shift
Ionization efficiency benchmarking for aromatic acids/thiols

Technical Documentation Hub

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16 linked technical documents
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